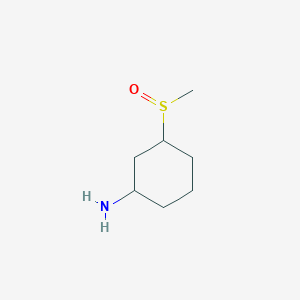

3-Methanesulfinylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfinylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJYAVYDWVNBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341744-25-9 | |

| Record name | 3-methanesulfinylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methanesulfinylcyclohexan-1-amine (CAS 1341744-25-9): An Overview of a Novel Chemical Entity

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Based on information from chemical suppliers, 3-Methanesulfinylcyclohexan-1-amine is described as a versatile small molecule scaffold, suggesting its potential utility as a building block in the synthesis of more complex molecules.[1] The fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1341744-25-9 | [1][2][3] |

| Molecular Formula | C₇H₁₅NOS | [1] |

| Molecular Weight | 161.27 g/mol | [1] |

| Purity | Min. 95% | [1] |

| Synonyms | 3-Methylsulfinylcyclohexan-1-amine | [3] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 3-Methanesulfinylcyclohexan-1-amine are not available in the public domain. General synthetic routes to related structures, such as cyclohexylamine derivatives and sulfoxides, can be found in the chemical literature. For instance, the synthesis of various cyclohexylamine derivatives has been documented, often for applications as photostabilizers or as intermediates for pharmaceuticals and agricultural chemicals.

While no specific experimental workflow for the synthesis of this particular compound has been found, a hypothetical retrosynthetic analysis can be proposed based on common organic chemistry principles.

Caption: A simplified, hypothetical retrosynthetic pathway for 3-Methanesulfinylcyclohexan-1-amine.

Potential Applications in Drug Development

The specific applications of 3-Methanesulfinylcyclohexan-1-amine in drug development are not documented. However, the structural motifs present in the molecule—a cyclohexylamine core and a sulfoxide group—are found in various biologically active compounds.

Cyclohexylamine derivatives are utilized as building blocks for a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. The sulfoxide group is a key feature in several approved drugs, such as the proton pump inhibitor esomeprazole and the psychostimulant modafinil. Patents related to sulfoxide compounds describe their utility as anti-ulcer agents. The presence of these functional groups in 3-Methanesulfinylcyclohexan-1-amine suggests a potential, though unexplored, role in medicinal chemistry.

Signaling Pathways and Mechanism of Action

There is no information available regarding any signaling pathways modulated by 3-Methanesulfinylcyclohexan-1-amine or its mechanism of action in any biological system.

Conclusion

3-Methanesulfinylcyclohexan-1-amine (CAS 1341744-25-9) is a chemical entity for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known through supplier information, its synthesis, experimental protocols, biological activity, and potential applications remain largely undocumented. For researchers and drug development professionals, this compound represents a novel scaffold with potential for further investigation, but any application would require extensive de novo research to establish its chemical and biological profile.

References

An In-depth Technical Guide to the Synthesis of 3-Methanesulfinylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methanesulfinylcyclohexan-1-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with readily available starting materials. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic pathway and logical workflows to aid in understanding and replication.

Synthetic Strategy

The synthesis of 3-Methanesulfinylcyclohexan-1-amine can be strategically approached in three key stages:

-

Michael Addition: Introduction of a methylthio- group at the 3-position of a cyclohexanone ring system via a Michael addition of methanethiol to 2-cyclohexen-1-one.

-

Reductive Amination: Conversion of the ketone functionality of the resulting 3-(methylthio)cyclohexan-1-one to a primary amine.

-

Oxidation: Selective oxidation of the sulfide to a sulfoxide, yielding the final product, 3-Methanesulfinylcyclohexan-1-amine.

This strategy offers a logical and efficient pathway to the target molecule, utilizing well-established chemical transformations.

Structural Elucidation of 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methanesulfinylcyclohexan-1-amine is a cyclohexane derivative containing both an amine and a methanesulfinyl functional group. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical structure, predicted physicochemical and mass spectrometry data. Due to the limited availability of direct experimental data in the current literature, this guide also proposes a potential synthetic pathway and discusses expected spectroscopic characteristics based on analogous compounds. Furthermore, a prospective outlook on its potential biological significance is presented, drawing from the known activities of structurally related molecules.

Chemical Structure and Properties

The fundamental step in the structural elucidation of any compound is the determination of its chemical structure and properties.

Molecular Structure:

-

Molecular Formula: C₇H₁₅NOS[1]

-

Systematic Name: 3-(Methylsulfinyl)cyclohexan-1-amine

-

SMILES: CS(=O)C1CCCC(C1)N[1]

-

InChI: InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3[1]

-

InChIKey: BYJYAVYDWVNBHG-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the predicted physicochemical properties of 3-Methanesulfinylcyclohexan-1-amine is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 161.27 g/mol | PubChem |

| Monoisotopic Mass | 161.08743 Da | [1] |

| XlogP (predicted) | -0.3 | [1] |

Table 1: Predicted Physicochemical Properties

Proposed Synthetic Pathway

As of this writing, a specific synthetic route for 3-Methanesulfinylcyclohexan-1-amine has not been detailed in the literature. However, a plausible pathway can be proposed based on established organic synthesis methodologies. A potential two-step synthesis is outlined below, starting from 3-(methylthio)cyclohexan-1-one.

Step 1: Reductive Amination of 3-(Methylthio)cyclohexan-1-one

The first step would involve the conversion of the ketone to an amine via reductive amination. This is a common and effective method for synthesizing amines from carbonyl compounds.

Experimental Protocol (Proposed):

-

Dissolve 3-(methylthio)cyclohexan-1-one in a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium chloride or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Raney Nickel).

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude 3-(methylthio)cyclohexan-1-amine. Purification can be achieved by column chromatography or distillation.

Step 2: Oxidation of the Thioether to a Sulfoxide

The second step would be the selective oxidation of the thioether to a sulfoxide. Care must be taken to avoid over-oxidation to the sulfone.

Experimental Protocol (Proposed):

-

Dissolve the synthesized 3-(methylthio)cyclohexan-1-amine in a suitable solvent like methanol, ethanol, or dichloromethane.

-

Cool the solution in an ice bath.

-

Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NaIO₄).

-

Stir the reaction at a low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench any remaining oxidizing agent and perform an appropriate work-up to isolate the crude 3-Methanesulfinylcyclohexan-1-amine.

-

Purify the final product using column chromatography.

Figure 1: Proposed synthetic workflow for 3-Methanesulfinylcyclohexan-1-amine.

Structural Characterization

Detailed experimental spectroscopic data for 3-Methanesulfinylcyclohexan-1-amine is not currently available in the public domain. However, the expected spectroscopic features can be predicted based on its structure.

Mass Spectrometry:

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented in Table 2. These values are invaluable for identifying the compound in mass spectrometry analyses.

| Adduct | m/z |

| [M+H]⁺ | 162.09471 |

| [M+Na]⁺ | 184.07665 |

| [M-H]⁻ | 160.08015 |

| [M+NH₄]⁺ | 179.12125 |

| [M+K]⁺ | 200.05059 |

| [M]⁺ | 161.08688 |

| Table 2: Predicted Collision Cross Section Data [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The spectrum would be complex due to the stereoisomers. Protons on the cyclohexane ring would appear as a series of multiplets in the range of approximately 1.0-3.5 ppm. The proton attached to the nitrogen of the amine group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The methyl protons of the sulfinyl group would likely appear as a singlet around 2.5-3.0 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons of the cyclohexane ring would resonate in the aliphatic region (approximately 20-60 ppm). The carbon bearing the amino group and the carbon bearing the sulfinyl group would be expected at the lower field end of this region. The methyl carbon of the sulfinyl group would likely appear in the 30-45 ppm range.

Infrared (IR) Spectroscopy (Predicted):

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.

-

S=O stretch: A strong absorption band in the 1030-1070 cm⁻¹ region, characteristic of a sulfoxide.

-

N-H bend: An absorption around 1590-1650 cm⁻¹.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 3-Methanesulfinylcyclohexan-1-amine has not been reported, the presence of the aminocyclohexane and sulfoxide moieties suggests several potential areas of interest for biological research.

-

Enzyme Inhibition: Many compounds containing amine and sulfoxide groups are known to interact with enzymes. For instance, some sulfoxide-containing compounds have shown potential as inhibitors of various enzymes.

-

Antimicrobial Activity: Cyclohexane derivatives and sulfur-containing compounds have been reported to possess antibacterial and antifungal properties.

-

Neurological Activity: The aminocyclohexane scaffold is present in some neurologically active compounds.

Given these possibilities, a hypothetical signaling pathway that could be investigated is its potential interaction with kinase signaling pathways, which are often implicated in cell proliferation and survival.

Figure 2: Hypothetical signaling pathway interaction for 3-Methanesulfinylcyclohexan-1-amine.

Conclusion

3-Methanesulfinylcyclohexan-1-amine presents an interesting target for chemical synthesis and biological evaluation. This guide has provided a summary of its known structural properties and, in the absence of direct experimental data, has offered a proposed synthetic route, predicted spectroscopic characteristics, and a prospective view of its potential biological activities. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and explore its potential applications in drug discovery and development. The methodologies and predictive data presented herein can serve as a valuable resource for researchers embarking on the study of this and related molecules.

References

Hypothetical Technical Guide: Physicochemical Properties of a Novel Cyclohexylamine Derivative

An in-depth search for "3-Methanesulfinylcyclohexan-1-amine" in comprehensive chemical and scientific databases has yielded no specific data regarding its physicochemical properties, experimental protocols, or biological activities. This suggests that the compound is not well-characterized in publicly accessible literature and may be a novel or proprietary molecule.

Consequently, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be generated at this time due to the absence of foundational data.

To provide a framework for the analysis of a similar, hypothetical compound, the following sections outline the structure and type of information that would be included in such a technical guide, should data become available.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a structured overview of the typical physicochemical and biological characterization of a novel chemical entity.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. All quantitative data would be summarized for clarity.

Table 1: Summary of Physicochemical Properties

| Property | Value | Method of Determination | Reference |

| Molecular Formula | C₇H₁₅NOS | N/A | N/A |

| Molecular Weight | 161.27 g/mol | N/A | N/A |

| Melting Point | Data not available | N/A | N/A |

| Boiling Point | Data not available | N/A | N/A |

| pKa | Data not available | N/A | N/A |

| LogP | Data not available | N/A | N/A |

| Aqueous Solubility | Data not available | N/A | N/A |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section would typically outline the protocols used to synthesize and characterize the compound of interest.

2.1. Synthesis Protocol

A detailed, step-by-step procedure for the chemical synthesis of the target compound would be provided here, including reactants, stoichiometry, reaction conditions (temperature, pressure, time), and purification methods (e.g., chromatography, recrystallization).

2.2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Signaling Pathways

Understanding the biological effects of a compound is paramount in drug discovery. This section would detail its interactions with biological systems.

3.1. In Vitro Assays

Initial screening of biological activity is often performed using in vitro assays, such as enzyme inhibition assays or receptor binding assays.

3.2. Signaling Pathway Analysis

Should the compound demonstrate significant biological activity, further studies would be conducted to elucidate the underlying mechanism of action, including the identification of intracellular signaling pathways it modulates. A diagram of such a pathway would be presented.

Caption: A generalized workflow for the synthesis and initial biological evaluation of a novel compound.

Caption: A hypothetical signaling cascade initiated by a novel compound binding to a cell surface receptor.

Navigating the Solubility Landscape of 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Predicting Solubility

The solubility of 3-Methanesulfinylcyclohexan-1-amine is governed by the interplay of its distinct chemical moieties: the nonpolar cyclohexane ring, the polar and hydrogen-bond accepting sulfoxide group, and the basic and hydrogen-bond donating/accepting amine group.

-

Cyclohexane Ring: This bulky, nonpolar hydrocarbon backbone contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Amine Group (-NH₂): As a primary amine, this group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like water and alcohols. Its basic nature (pKa of the conjugate acid is typically around 10-11 for cyclohexylamines) means it will be protonated in acidic solutions to form a highly water-soluble ammonium salt.

-

Methanesulfinyl Group (-S(O)CH₃): The sulfoxide is a highly polar, aprotic functional group with a significant dipole moment. It is an excellent hydrogen bond acceptor, contributing to solubility in polar solvents.[1][2] Dimethyl sulfoxide (DMSO), a simple sulfoxide, is a powerful solvent for a wide range of organic and inorganic compounds and is miscible with water and most organic liquids.[1][3]

Based on these structural features, a qualitative solubility profile can be predicted.

Data Presentation: Expected Solubility Profile

Due to the lack of specific experimental data, the following table summarizes the expected qualitative solubility of 3-Methanesulfinylcyclohexan-1-amine in various solvents based on the principles of "like dissolves like" and the chemical properties of its functional groups.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amine and sulfoxide groups can form hydrogen bonds with the solvent. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The polar sulfoxide group of the solute will have strong dipole-dipole interactions with these solvents. DMSO is an excellent solvent for sulfoxides.[3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar cyclohexane ring favors interaction with nonpolar solvents, but the polar amine and sulfoxide groups will limit overall solubility. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Very High | The basic amine group will be protonated to form a water-soluble salt. |

| Aqueous Base | Dilute NaOH, Dilute KOH | Moderate | Solubility is expected to be similar to or slightly less than in neutral water, as the amine group will be in its free base form. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The following are detailed protocols for the widely used shake-flask method and a high-throughput kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent.[4]

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period to achieve saturation. The concentration of the dissolved compound in the filtered supernatant is then determined.

Materials:

-

3-Methanesulfinylcyclohexan-1-amine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, various organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical method.

Procedure:

-

Add an excess amount of 3-Methanesulfinylcyclohexan-1-amine to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all solid particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility by Turbidimetric Assay

This high-throughput method provides a rapid assessment of solubility and is often used in early drug discovery.[5][6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution.

Materials:

-

3-Methanesulfinylcyclohexan-1-amine

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of measuring turbidity or light scattering (nephelometer)

-

Automated liquid handling system (optional but recommended for high throughput)

Procedure:

-

Prepare a high-concentration stock solution of 3-Methanesulfinylcyclohexan-1-amine in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of compound concentrations.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).[4]

-

The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of 3-Methanesulfinylcyclohexan-1-amine.

References

- 1. Sulfoxide | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]

- 2. Sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

Spectroscopic Data for 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

Abstract

This technical guide provides a structured overview of the key spectroscopic data for the compound 3-Methanesulfinylcyclohexan-1-amine (CAS: 1341744-25-9). Due to the limited availability of public experimental data for this specific molecule, this document serves as a comprehensive template, outlining the expected spectroscopic characteristics based on its functional groups and providing detailed, standardized experimental protocols for data acquisition. The guide is intended to assist researchers in the empirical analysis and characterization of this and structurally related compounds. Included are placeholder tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed methodologies for these analytical techniques.

Introduction

3-Methanesulfinylcyclohexan-1-amine is a bifunctional organic molecule containing a primary amine and a sulfoxide group attached to a cyclohexane scaffold. Its structural features make it a potential building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of chemical research, ensuring structural integrity, purity, and providing a basis for further studies. This document outlines the necessary spectroscopic framework for this compound.

Compound Details:

-

IUPAC Name: 3-Methanesulfinylcyclohexan-1-amine

-

Molecular Formula: C₇H₁₅NOS

-

Molecular Weight: 161.27 g/mol

-

CAS Number: 1341744-25-9

Predicted Spectroscopic Characteristics

The following sections detail the anticipated spectral features of 3-Methanesulfinylcyclohexan-1-amine based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of the cyclohexane ring and the presence of the chiral sulfoxide group, which can make adjacent protons diastereotopic.

-

Cyclohexane Protons (CH, CH₂): A series of complex, overlapping multiplets are expected in the range of 1.0 - 2.2 ppm .

-

Proton on Carbon Bearing Amine (CH-NH₂): A multiplet expected around 2.5 - 3.2 ppm , shifted downfield by the adjacent electron-withdrawing amine group.[1]

-

Amine Protons (NH₂): A broad singlet typically appearing between 1.0 - 3.5 ppm . The chemical shift and appearance are highly dependent on solvent, concentration, and temperature. This signal will disappear upon D₂O exchange.[2]

-

Methyl Protons (S(O)-CH₃): A singlet is expected around 2.5 - 2.8 ppm , characteristic of a methyl group attached to a sulfoxide.

¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments.

-

Cyclohexane Carbons (CH₂): Resonances are expected in the aliphatic region of 25 - 45 ppm .[3][4]

-

Carbon Bearing Amine (C-NH₂): This carbon is expected to resonate around 50 - 60 ppm .[5]

-

Carbon Bearing Sulfoxide (C-S(O)): This carbon's resonance is anticipated in the 55 - 65 ppm range.

-

Methyl Carbon (S(O)-CH₃): The methyl carbon of the methanesulfinyl group should appear around 35 - 45 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the amine and sulfoxide groups.

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300 - 3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. These bands are typically less broad than O-H stretches.[2][6]

-

N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1580 - 1650 cm⁻¹ .[7]

-

C-H Stretching: Aliphatic C-H stretching vibrations will produce strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850 - 2960 cm⁻¹ range.

-

S=O Stretching: A strong, characteristic absorption for the sulfoxide group is expected in the range of 1030 - 1070 cm⁻¹ .

-

C-N Stretching: A weak to medium band for the aliphatic C-N stretch should appear between 1000 - 1250 cm⁻¹ .[6]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with a single nitrogen atom will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z 161 .[8] This peak may be weak or absent in electron ionization (EI) due to fragmentation.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the cyclohexane ring. The base peak for many cyclic amines is at m/z 30 (CH₂=NH₂⁺).[9]

-

Loss of Sulfoxide Group: Fragmentation may involve the loss of the methanesulfinyl group (·S(O)CH₃, 63 Da) or rearrangements involving the sulfoxide moiety.[10][11]

-

Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (CH₂ units).

-

Data Presentation

The following tables are templates. They should be populated with empirically obtained data.

Table 1: ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| e.g., 2.95 | m | 1H | - | H-1 |

| e.g., 2.65 | s | 3H | - | S(O)-CH₃ |

| e.g., 1.20-2.10 | m | 8H | - | Cyclohexane CH₂ |

| e.g., 1.55 | br s | 2H | - | -NH₂ |

Table 2: ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| e.g., 58.5 | C-3 |

| e.g., 52.1 | C-1 |

| e.g., 40.2 | S(O)-CH₃ |

| e.g., 33.4 | C-2 |

| e.g., 31.8 | C-4 |

| e.g., 25.9 | C-6 |

| e.g., 24.7 | C-5 |

Table 3: IR Absorption Data (Sample Preparation: Thin Film/KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment |

|---|---|---|

| e.g., 3380, 3295 | m | N-H stretch (asym. & sym.) |

| e.g., 2935, 2860 | s | C-H stretch (aliphatic) |

| e.g., 1610 | m | N-H bend (scissoring) |

| e.g., 1045 | s | S=O stretch |

| e.g., 1180 | w | C-N stretch |

Table 4: Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| e.g., 161 | 15 | [M]⁺ |

| e.g., 98 | 45 | [M - S(O)CH₃]⁺ |

| e.g., 30 | 100 | [CH₂NH₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure the sample is fully dissolved.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method for liquids/low-melting solids):

-

If the sample is a viscous liquid, place a small drop between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[14]

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), via the GC column. The sample is volatilized in the source.

-

Ionization:

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized chemical compound like 3-Methanesulfinylcyclohexan-1-amine.

Caption: General workflow for spectroscopic identification.

References

- 1. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. docbrown.info [docbrown.info]

- 4. Cyclohexane(110-82-7) 13C NMR [m.chemicalbook.com]

- 5. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. future4200.com [future4200.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

Potential applications of functionalized cyclohexylamines in research

An In-depth Technical Guide on the Potential Applications of Functionalized Cyclohexylamines

Introduction

The cyclohexylamine moiety, a six-membered alicyclic ring bearing an amine group, is a foundational structural motif in organic chemistry.[1][2] While simple in its own right, the strategic introduction of functional groups onto this scaffold unlocks a vast chemical space, yielding derivatives with a remarkable breadth of applications across diverse scientific disciplines. These functionalized cyclohexylamines are integral to the development of pharmaceuticals, advanced materials, and novel catalytic systems.[3][4][5] Their prevalence stems from the rigid, three-dimensional structure of the cyclohexane ring, which allows for precise spatial orientation of appended functional groups, a critical feature for molecular recognition and targeted interactions. This guide explores the core applications of functionalized cyclohexylamines in research, with a focus on medicinal chemistry, materials science, and catalysis, providing detailed experimental insights and data for researchers, scientists, and drug development professionals.

Applications in Medicinal Chemistry and Drug Discovery

The cyclohexylamine framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] Its derivatives have been successfully developed as mucolytics, analgesics, bronchodilators, and antidiabetic agents.[1][4]

One of the most prominent classes is the arylcyclohexylamines , which are known for their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][9] This antagonism is responsible for the dissociative anesthetic effects of drugs like ketamine and phencyclidine (PCP).[8][10] Research into arylcyclohexylamines continues to expand, with significant interest in their potential as rapid-acting antidepressants and treatments for various psychiatric conditions.[9]

Beyond the central nervous system, functionalized cyclohexylamines have demonstrated a range of other biological activities. Specific derivatives have been reported to act as acetylcholinesterase inhibitors, presenting a potential therapeutic avenue for Alzheimer's disease.[3] Others have shown promising antimicrobial and antiproliferative activity, highlighting the versatility of this chemical class in addressing diverse medical needs.[3]

Table 1: Biological Activities of Selected Functionalized Cyclohexylamines

| Compound Class | Specific Example(s) | Biological Target/Activity | Therapeutic Application | Reference(s) |

| Arylcyclohexylamines | Ketamine, Phencyclidine (PCP) | NMDA Receptor Antagonist | Anesthesia, Antidepressant | [8][9] |

| Mucolytics | Bromhexine, Ambroxol | Mucus viscosity reduction | Respiratory disorders | [1][11] |

| Norepinephrine-Dopamine Reuptake Inhibitor | Tametraline | Norepinephrine & Dopamine Transporters | Antidepressant (research) | [6] |

| Thromboxane Prostanoid (TP) Antagonist | Terutroban | Thromboxane A2 receptor | Antithrombotic (research) | [6][7] |

| Sulfonylureas | Glibenclamide, Glipizide | Pancreatic ATP-sensitive K+ channels | Type 2 Diabetes | [1] |

| Acetylcholinesterase Inhibitors | Various synthetic derivatives | Acetylcholinesterase | Alzheimer's Disease (research) | [3] |

| Antimicrobial Agents | Synthetic peptide derivatives | Bacterial cell membranes | Infectious Diseases (research) | [3][12] |

NMDA Receptor Antagonism Signaling Pathway

Arylcyclohexylamines, such as ketamine, exert their primary effect by blocking the NMDA receptor ion channel in the central nervous system. This action prevents the influx of calcium ions, which in turn modulates downstream signaling pathways involved in synaptic plasticity, learning, and memory.[8][9]

Applications in Materials Science

The utility of functionalized cyclohexylamines extends into materials science, where their structural and chemical properties are harnessed to create advanced materials.

Polymer Chemistry: Cyclohexylamine and its derivatives are frequently used as curing agents for epoxy resins.[13] The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid, durable thermoset polymer.[13] More advanced applications involve the catalytic synthesis of amine-functionalized polyolefins.[5] By incorporating cyclohexylamine moieties into polymer chains, materials can be imbued with novel properties such as tunable rheology, autonomous self-healing, and enhanced adhesion.[5]

Functional Nanomaterials: The amine functionality can be grafted onto the surface of nanoparticles to alter their surface chemistry and properties. For example, amine-functionalized magnetic nanoparticles have been developed for the efficient demulsification of crude oil-in-water emulsions.[14] The amine groups interact with surfactants at the oil-water interface, destabilizing the emulsion and allowing for magnetic separation of the oil.[14]

Applications in Catalysis

In the field of catalysis, functionalized cyclohexylamines serve as versatile ligands for transition metal catalysts. The electronic and steric properties of the cyclohexylamine can be fine-tuned through functionalization to modulate the activity and selectivity of the catalytic system.

Ruthenium nanoparticles bearing different cyclohexylamine-derived ligands have been used as catalysts for the selective hydrogenation of nitrobenzene to cyclohexylamine.[15] The nature of the ligand anchored to the nanoparticle surface plays a crucial role in the catalytic performance, influencing both the rate and selectivity of the reaction.[15] This highlights the potential for designing highly specific catalysts by modifying the cyclohexylamine scaffold.

Table 2: Performance of Ruthenium Nanoparticle Catalysts in Nitrobenzene Hydrogenation[15]

| Catalyst (Ru NP with Ligand) | Conversion (%) | Selectivity to Cyclohexylamine (%) | Time (h) |

| Ru-C60 | >99 | 95 | 24 |

| Ru-PVP | >99 | 85 | 24 |

| Ru-IPr | 80 | 70 | 24 |

Synthesis and Experimental Protocols

The synthesis of functionalized cyclohexylamines can be achieved through various routes, with reductive amination of cyclohexanones and cycloaddition reactions being particularly common and effective.

General Workflow for Synthesis and Evaluation

Experimental Protocol 1: Reductive Amination of Cyclohexanone

This protocol describes the synthesis of cyclohexylamine from cyclohexanone using a nickel-catalyzed reductive amination process.[16][17]

Materials:

-

Cyclohexanone (30g)

-

20% Aqueous Ammonia (160g)

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (9g)

-

Zinc powder (60g)

-

95% Ethanol (50ml)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Procedure:

-

In a 500ml round-bottom flask equipped with a magnetic stirrer, dissolve NiCl₂·6H₂O in the aqueous ammonia solution.

-

Add cyclohexanone, followed by ethanol to aid dissolution.

-

With vigorous stirring, add 20g of zinc powder. The temperature will rise exothermically.

-

After 15 minutes, add a second 20g portion of zinc powder. After another 30 minutes, add the final 20g portion.

-

Maintain the reaction temperature below 50°C, using a cool water bath if necessary. Continue stirring for a total of 5.5 hours.

-

Filter the reaction mixture and wash the solid residue with water.

-

Acidify the combined filtrate and washings with HCl and concentrate by boiling to remove ethanol.

-

Basify the solution with NaOH, which will cause the cyclohexylamine to separate.

-

Isolate the organic layer, dry over solid NaOH, and distill (133-137°C) to yield pure cyclohexylamine. A typical yield is around 73%.[16]

Experimental Protocol 2: Visible-Light-Enabled [4+2] Cycloaddition

This modern protocol provides access to highly functionalized benzocyclohexylamines via photoredox catalysis.[6][18]

Materials:

-

Benzocyclobutylamine derivative (1a) (0.2 mmol)

-

α-Substituted vinyl ketone (2a) (0.3 mmol)

-

Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (PC-1) (2 mol%)

-

Ammonium hexafluorophosphate (NH₄PF₆) (0.6 equiv.)

-

Tetrahydrofuran (THF) / Methanol (MeOH) (10:1 mixture, 2 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the benzocyclobutylamine (1a), α-substituted vinyl ketone (2a), photocatalyst (PC-1), and NH₄PF₆.

-

Evacuate and backfill the tube with argon three times.

-

Add the THF/MeOH solvent mixture via syringe.

-

Place the reaction tube approximately 5-7 cm from a 7W blue LED strip and stir at 45°C.

-

After 24 hours, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired functionalized cyclohexylamine product. Yields typically range from moderate to good (e.g., 76%) with excellent diastereoselectivity (>20:1).[6]

Interrelation of Research Applications

The diverse applications of functionalized cyclohexylamines are interconnected. Discoveries in synthetic methodology enable the creation of novel structures, which can then be screened for applications in medicine, materials, and catalysis.

Conclusion and Future Outlook

Functionalized cyclohexylamines represent a cornerstone chemical class with profound and expanding applications in research and development. From life-saving pharmaceuticals to innovative self-healing materials and efficient catalytic systems, the versatility of this scaffold is undeniable. The continued development of novel synthetic methodologies, such as C-H functionalization and photoredox catalysis, will undoubtedly expand the accessible chemical space of cyclohexylamine derivatives.[7][19] This will, in turn, accelerate the discovery of new drug candidates, advanced materials with tailored properties, and more efficient catalysts, ensuring that the cyclohexylamine core remains a central focus of scientific inquiry for years to come.

References

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Application of Cyclohexylamine_Chemicalbook [chemicalbook.com]

- 13. Amine - Wikipedia [en.wikipedia.org]

- 14. Recyclable amine-functionalized magnetic nanoparticles for efficient demulsification of crude oil-in-water emulsions - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. mdpi.com [mdpi.com]

- 18. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Role of the Methanesulfinyl Group in Small Molecule Design

For Researchers, Scientists, and Drug Development Professionals

The methanesulfinyl group, a sulfoxide functional group, has emerged as a valuable moiety in contemporary small molecule design. Its unique stereoelectronic properties allow it to modulate a compound's physicochemical and pharmacokinetic profiles, often leading to improved drug-like characteristics. This guide provides a comprehensive overview of the role of the methanesulfinyl group, covering its impact on molecular properties, its application as a bioisostere, its influence on metabolic stability, and synthetic strategies for its incorporation.

Physicochemical Properties of the Methanesulfinyl Group

The sulfur atom in a sulfoxide is chiral, sp3-hybridized, and bears a lone pair of electrons, making it a polar and hydrogen-bond-accepting group. These features significantly influence a molecule's solubility, lipophilicity, and interactions with biological targets. The polarity of the sulfoxide group generally leads to increased aqueous solubility compared to the corresponding sulfide and sulfone analogs.[1][2]

Table 1: Comparison of Physicochemical Properties of a Sulfoxide and its Corresponding Sulfone Analog

| Parameter | Sulfoxide | Sulfone | Reference |

| Solubility (pH 7.4) (µM) | 70 | 25 | [1] |

| LogD | 2.1 | 2.5 | [1] |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | -4.1 | -4.2 | [1] |

As demonstrated in the table, the sulfoxide is more soluble and less lipophilic than the corresponding sulfone, while their passive permeabilities are comparable.[1]

The Role of the Methanesulfinyl Group in Drug Design

The strategic incorporation of a methanesulfinyl group can address several challenges encountered during lead optimization, including improving metabolic stability and modulating target engagement.

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound.[3] The methanesulfinyl group can serve as a bioisostere for other common functional groups, such as amides and sulfones.

-

Amide Bioisostere: The sulfoxide group can mimic the hydrogen bonding and polarity of an amide bond, which can be advantageous as amides are often susceptible to enzymatic hydrolysis.[4][5][6]

-

Sulfone Bioisostere: Replacing a sulfone with a sulfoxide can increase solubility and introduce a chiral center, which may lead to improved target selectivity.[1]

The metabolic fate of a drug candidate is a critical determinant of its clinical success. The methanesulfinyl group can influence metabolic stability in several ways. Sulfides are often metabolized to their corresponding sulfoxides and then further to sulfones by cytochrome P450 enzymes.[1][7] Introducing a sulfoxide can sometimes block other metabolic pathways or lead to a more predictable metabolic profile. However, the sulfoxide itself can be a site of metabolism.[1]

Table 2: In Vitro Microsomal Metabolism Data for a Sulfoxide and Sulfone

| Compound | Mouse Liver Microsome Extraction Coefficient (MLM EH) | Human Liver Microsome Extraction Coefficient (HLM EH) | Reference |

| Sulfoxide | 0.3 | 0.2 | [1] |

| Sulfone | <0.1 | <0.1 | [1] |

The data indicates that the sulfoxide is moderately stable in both human and mouse liver microsomes, while the sulfone is considerably more stable.[1]

Synthesis of Methanesulfinyl-Containing Compounds

The most common method for the synthesis of sulfoxides is the selective oxidation of the corresponding sulfides. A variety of oxidizing agents and conditions have been developed to achieve this transformation with high chemoselectivity, avoiding over-oxidation to the sulfone.[8][9][10][11]

Protocol 1: General Experimental Procedure for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide [9]

-

To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, neutralize the resulting solution with aqueous NaOH (4 M).

-

Extract the product with CH2Cl2.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the pure sulfoxide.

Protocol 2: General Experimental Procedure for the Oxidation of Sulfides to Sulfoxides Catalyzed by a Dendritic Phosphomolybdate Hybrid [8]

-

Charge a 50 mL, three-necked flask with the sulfide (0.5 mmol), the catalyst (50 mg), and 95% EtOH (8 mL).

-

Stir the resulting solution at 30 °C.

-

Slowly add 30 wt% H2O2 (63 mg, 0.55 mmol) to the mixture.

-

Monitor the reaction by TLC (petroleum ether:ethyl acetate = 7:3).

-

After the reaction is complete, separate the catalyst from the mixture by filtration.

-

Wash the catalyst with 95% EtOH and dry it in a vacuum at room temperature overnight for recycling.

Case Study: Modafinil and Armodafinil

A prominent example of a successful drug containing a methanesulfinyl group is modafinil, a wakefulness-promoting agent used to treat narcolepsy.[12] Modafinil is a racemic compound, and its R-enantiomer, armodafinil, has a longer half-life and is also marketed as a drug.[13][14] The chiral sulfoxide is crucial for the biological activity of these compounds.

The synthesis of modafinil typically involves the oxidation of 2-(diphenylmethylthio)acetamide.[12] Enantioselective synthesis of armodafinil has been achieved through various methods, including organocatalyzed sulfoxidation.[15][16]

The development of modafinil and armodafinil highlights the successful application of a methanesulfinyl group to create a chiral drug with a favorable pharmacological profile.[13]

Conclusion

The methanesulfinyl group is a versatile and valuable functional group in modern drug discovery. Its ability to modulate physicochemical properties, serve as a bioisosteric replacement, and influence metabolic stability makes it a powerful tool for medicinal chemists. A thorough understanding of its properties and synthetic accessibility will continue to facilitate the design of novel and improved therapeutic agents.

References

- 1. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 3. drughunter.com [drughunter.com]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 11. jsynthchem.com [jsynthchem.com]

- 12. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scribd.com [scribd.com]

The Nexus of Chirality: An In-depth Technical Guide to the Discovery and Synthesis of Novel Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, with a significant percentage of all drugs containing at least one stereogenic amine center. The precise three-dimensional arrangement of atoms in these molecules is critical for their biological activity, making the enantioselective synthesis of chiral amines a paramount challenge in modern organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the core methodologies for the discovery and synthesis of novel chiral amines, detailing both biocatalytic and chemocatalytic approaches. It is designed to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these vital compounds.

Key Synthetic Strategies for Chiral Amines

The synthesis of enantiomerically pure amines can be broadly categorized into two main approaches: biocatalysis, which utilizes enzymes to perform stereoselective transformations, and chemical catalysis, which employs chiral metal complexes or organocatalysts.

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer high enantioselectivity, operate under mild reaction conditions, and are environmentally benign. Key enzyme classes employed in chiral amine synthesis include:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, producing a chiral amine.[1] ω-Transaminases (ω-TAs) are particularly valuable as they can accept a wide range of non-natural substrates.

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones and aldehydes using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH).[1][2][3][4]

-

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of pre-formed imines or the direct reductive amination of carbonyl compounds with an amine.[5]

-

Amine Oxidases (AOs): These enzymes are primarily used in the deracemization of racemic amines through a process of stereoselective oxidation followed by a non-selective reduction of the intermediate imine.

Table 1: Quantitative Data for Biocatalytic Synthesis of Chiral Amines

| Enzyme Class | Substrate | Product | Amine Donor | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| ω-Transaminase | 2-Hexanone | (R)-2-aminohexane | Isopropylamine | >95 | >99 | [5] |

| ω-Transaminase | 3-Methylcyclohexanone | (1S,3R)-N,3-dimethylcyclohexylamine | Methylamine | >95 | 98 (de) | [5] |

| Amine Dehydrogenase | Methyl isobutyl ketone | (R)-1,3-dimethylbutylamine | Ammonia | - | - | [2] |

| Amine Dehydrogenase | Various ketones/aldehydes | (R)-amines | Ammonium formate | up to >99 | >99 | [4] |

| Imine Reductase | Cyclohexanone | Cyclohexylamine | Ammonia | >99 | - | [5] |

| Imine Reductase | 2-Hexanone | N-methyl-2-aminohexane | Methylamine | 88 | 96 | [5] |

Chemocatalytic Synthesis of Chiral Amines

Transition metal catalysis and organocatalysis are cornerstones of modern asymmetric synthesis, providing efficient routes to a vast array of chiral amines.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines, enamines, and N-heteroaromatic compounds is one of the most direct and atom-economical methods for preparing chiral amines.[6] Chiral catalysts based on rhodium, iridium, and ruthenium with chiral phosphine ligands are widely used.

-

Asymmetric Reductive Amination (ARA): This one-pot reaction combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst to directly produce a chiral amine.[7][8][9][10] This method avoids the isolation of often unstable imine intermediates.

-

Kinetic Resolution and Deracemization: These techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution involves the selective reaction of one enantiomer, leaving the other unreacted. Deracemization converts a racemic mixture into a single enantiomer.[11][12][13]

Table 2: Quantitative Data for Chemocatalytic Synthesis of Chiral Amines

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} | 2-Acetyl-6-methylpyridine | (R)-1-(6-methylpyridin-2-yl)ethan-1-amine | 98 | >99.9 |[10] | | Asymmetric Reductive Amination | Ir-f-Binaphane | Acetophenone | N-(1-phenylethyl)-4-methoxyaniline | >99 | 94 |[9] | | Asymmetric Reductive Amination | Ru-catalyst | ortho-OH-substituted diaryl ketones | Chiral primary diarylmethylamines | up to 97 | 93->99 |[7] | | Asymmetric Reductive Amination | Ruthenium catalyzed | Aliphatic ketones | Chiral aliphatic primary amines | up to 99 | 74 |[7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for key transformations.

Enzymatic Synthesis: Asymmetric Synthesis of (R)-N-methyl-2-aminohexane using an Imine Reductase

Methodology: A reaction mixture containing 2-hexanone (10 mM), methylamine (1 M), NADP+ (1 mM), glucose (100 mM), and glucose dehydrogenase (5 U/mL) in potassium phosphate buffer (100 mM, pH 7.5) is prepared. The reaction is initiated by the addition of an E. coli whole-cell lysate containing the overexpressed imine reductase. The mixture is incubated at 30°C with shaking. The reaction progress is monitored by HPLC analysis. Upon completion, the product is extracted with an organic solvent, and the enantiomeric excess is determined by chiral HPLC.[5]

Chemical Synthesis: Asymmetric Reductive Amination of 2-Acetyl-6-methylpyridine

Methodology: In a glovebox, a mixture of 2-acetyl-6-methylpyridine (0.5 mmol), Ru(OAc)2((S)-binap) (0.005 mmol), and ammonium trifluoroacetate (1.0 mmol) in methanol (2 mL) is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 0.8 MPa. The reaction mixture is stirred at 60°C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral primary amine. The enantiomeric excess is determined by chiral HPLC.[10]

Visualization of Workflows and Pathways

Understanding the logical flow of experiments and the intricate signaling pathways in which chiral amines participate is essential for rational drug design.

Experimental Workflows

Signaling Pathways

Many chiral amines, particularly those developed as pharmaceuticals, exert their effects by interacting with specific biological targets, often G-protein coupled receptors (GPCRs). The stereochemistry of the amine is crucial for this interaction.

A classic example illustrating the importance of chirality in receptor interaction is the Easson-Stedman hypothesis for adrenergic receptors. This model proposes a three-point interaction between the receptor and a catecholamine, where the stereochemistry at the β-hydroxyl group is critical for optimal binding and efficacy.[14] The (R)-enantiomer of norepinephrine, for instance, is significantly more potent than the (S)-enantiomer.[15]

Similarly, dopaminergic and serotonergic signaling pathways, which are crucial in the central nervous system, are modulated by chiral amine neurotransmitters like dopamine and serotonin, and are common targets for drugs treating neurological and psychiatric disorders.[16][17][18][19] The stereoselective synthesis of molecules that can precisely interact with the receptors in these pathways is a major focus of modern drug development.[20]

Conclusion

The discovery and synthesis of novel chiral amines remain at the forefront of chemical and pharmaceutical research. The continuous development of more efficient and selective biocatalytic and chemocatalytic methods is expanding the toolbox available to scientists. A thorough understanding of the underlying synthetic methodologies, coupled with a deep appreciation for the role of chirality in biological signaling pathways, is essential for the rational design and development of the next generation of chiral amine-based therapeutics. This guide provides a foundational understanding of these core principles to aid researchers in this exciting and impactful field.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases | Semantic Scholar [semanticscholar.org]

- 9. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccjm.org [ccjm.org]

- 16. Frontiers | Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain [frontiersin.org]

- 17. ihs-headache.org [ihs-headache.org]

- 18. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 20. Direct Synthesis of Chiral Amines via DKR of Allylic Azides | Topczewski Research Group [topczewski.chem.umn.edu]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methanesulfinylcyclohexan-1-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of 3-Methanesulfinylcyclohexan-1-amine, a chiral building block with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on a three-step sequence commencing with the synthesis of 3-(methylthio)cyclohexan-1-one, followed by a diastereoselective oxidation to the corresponding sulfoxide, and culminating in a stereoselective reductive amination. This protocol offers a practical approach to obtaining specific stereoisomers of the target compound, which is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

Introduction

Chiral amines and sulfoxides are prevalent functional groups in a vast array of pharmaceuticals and biologically active molecules. The precise three-dimensional arrangement of these functional groups is often critical for biological activity and selectivity. 3-Methanesulfinylcyclohexan-1-amine presents two stereogenic centers, one at the carbon bearing the amino group and the other at the sulfur atom of the sulfinyl group. The ability to selectively synthesize the different stereoisomers of this compound is therefore of significant interest for the exploration of new chemical entities in drug discovery.

The synthetic approach detailed herein focuses on establishing the stereochemistry at the sulfur center via a diastereoselective oxidation, and subsequently using this established chirality to direct the stereoselective introduction of the amine functionality.

Synthetic Pathway Overview

The stereoselective synthesis of 3-Methanesulfinylcyclohexan-1-amine is proposed to proceed via the following three-step pathway:

-

Synthesis of 3-(Methylthio)cyclohexan-1-one: Nucleophilic substitution of a suitable starting material to introduce the methylthio group.

-

Diastereoselective Oxidation: Stereoselective oxidation of the sulfide to a sulfoxide, establishing the first stereocenter at the sulfur atom.

-

Stereoselective Reductive Amination: Introduction of the amine group via reductive amination, where the stereochemistry is directed by the existing chiral sulfoxide.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for 3-Methanesulfinylcyclohexan-1-amine.

Experimental Protocols

Step 1: Synthesis of 3-(Methylthio)cyclohexan-1-one

This protocol describes the synthesis of the sulfide intermediate from 3-bromocyclohexan-1-one.

Materials:

-

3-Bromocyclohexan-1-one

-

Sodium thiomethoxide (NaSMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromocyclohexan-1-one (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(methylthio)cyclohexan-1-one.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| 3-Bromocyclohexan-1-one | 3-(Methylthio)cyclohexan-1-one | Typically >80% | General protocol based on analogous nucleophilic substitutions. |

Step 2: Diastereoselective Oxidation to 3-(Methylsulfinyl)cyclohexan-1-one

This step is critical for establishing the stereochemistry at the sulfur atom. The use of a chiral oxaziridine, such as a Davis oxaziridine, can provide good diastereoselectivity.[1][2][3]

Materials:

-

3-(Methylthio)cyclohexan-1-one

-

(+)-(Camphorsulfonyl)oxaziridine or (-)-(Camphorsulfonyl)oxaziridine

-

Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(methylthio)cyclohexan-1-one (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add KHMDS (1.1 eq) dropwise to the solution to form the potassium enolate. Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve the chosen chiral oxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine, 1.2 eq) in anhydrous THF.

-

Add the solution of the oxaziridine to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired 3-(methylsulfinyl)cyclohexan-1-one.

Quantitative Data:

| Reactant | Oxidizing Agent | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

| 3-(Methylthio)cyclohexan-1-one | (+)-(Camphorsulfonyl)oxaziridine | 3-(Methylsulfinyl)cyclohexan-1-one | Up to >95:5 | 70-90% | Based on protocols for asymmetric oxidation of β-keto sulfides.[3] |

Step 3: Stereoselective Reductive Amination

The final step involves the stereoselective introduction of the amine group. The existing chirality of the sulfoxide is expected to direct the approach of the reducing agent to the imine intermediate. An alternative to direct reductive amination is the formation of an oxime followed by stereoselective reduction.[4]

Protocol A: Direct Reductive Amination

Materials:

-

3-(Methylsulfinyl)cyclohexan-1-one (diastereomerically enriched)

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of 3-(methylsulfinyl)cyclohexan-1-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the careful addition of water.

-

Concentrate the mixture to remove methanol.

-

Basify the aqueous residue with solid K₂CO₃ and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate.

-

Purify by flash chromatography to yield the desired stereoisomer of 3-methanesulfinylcyclohexan-1-amine.

Protocol B: Via Oxime Reduction

Materials:

-

3-(Methylsulfinyl)cyclohexan-1-one (diastereomerically enriched)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Water

-

Samarium diiodide (SmI₂) or other stereoselective reducing agent

-

Tetrahydrofuran (THF), anhydrous

Procedure (Part 1: Oxime Formation):

-

Dissolve 3-(methylsulfinyl)cyclohexan-1-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux for 2-4 hours.[4]

-

Cool the reaction to room temperature and concentrate to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by chromatography to isolate the oxime.

Procedure (Part 2: Stereoselective Reduction):

-

Dissolve the purified oxime (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of a stereoselective reducing agent (e.g., SmI₂ in THF, 2.2 eq) dropwise.

-

Stir at -78 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by chromatography to obtain the target amine.

Quantitative Data:

| Starting Material | Method | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

| 3-(Methylsulfinyl)cyclohexan-1-one | Direct Reductive Amination | 3-Methanesulfinylcyclohexan-1-amine | Dependent on substrate and conditions | 50-70% | General procedure based on reductive amination protocols.[5][6] |